

Application Notes and Protocols for the Quantification of Quizalofop-P in Crops

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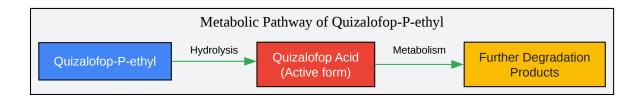
Compound of Interest		
Compound Name:	Quizalofop-P	
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Introduction

Quizalofop-P-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its active form, **Quizalofop-P** acid, functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in grasses.[2] To ensure food safety and regulatory compliance, sensitive and reliable analytical methods are required for the quantification of **Quizalofop-P** residues in agricultural commodities. These application notes provide a comprehensive overview of a validated method for the determination of **Quizalofop-P** and its primary metabolite, Quizalofop acid, in crop matrices.

Metabolic Pathway of Quizalofop-P-ethyl in Plants

Quizalofop-P-ethyl is rapidly metabolized in plants. The primary metabolic step involves the hydrolysis of the ethyl ester to form the biologically active Quizalofop acid.[3][4] This is followed by further degradation into smaller, less active compounds.[5] Understanding this pathway is crucial for defining the target analytes for residue analysis.





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Caption: Metabolic conversion of **Quizalofop-P**-ethyl in plants.

Experimental Protocol: Quantification of Quizalofop-P and Quizalofop Acid in Crops

This protocol details a method for the simultaneous determination of **Quizalofop-P**-ethyl and Quizalofop acid in crop samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Sample Preparation and Extraction (QuEChERS)

The QuEChERS method is a widely adopted sample preparation technique that simplifies the extraction and cleanup of pesticide residues from food matrices.[2][5][6]

- Homogenization: Weigh 10 g of a representative, homogenized crop sample into a 50 mL centrifuge tube.
- Fortification (for QC): For quality control samples, spike the blank matrix with known concentrations of Quizalofop-P-ethyl and Quizalofop acid standards.
- Extraction:
 - Add 10 mL of acetonitrile to the centrifuge tube.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[7]
 - Cap the tube and shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.[7]
- 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

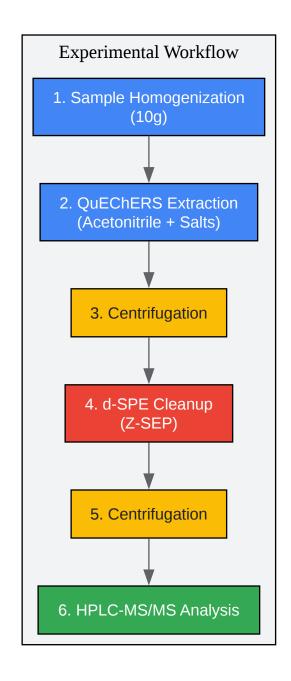






- Transfer a 1.5 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 75 mg Z-SEP).[7]
- Vortex for 1 minute to facilitate the removal of interfering matrix components.
- Centrifuge at 4000 rpm for 5 minutes.[7]
- 3. Final Extract Preparation
- Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., methanol, 1:1
 v/v) before injection into the HPLC-MS/MS system.[7]





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Caption: Workflow for **Quizalofop-P** analysis in crops.

- 4. HPLC-MS/MS Analysis
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is typically used for separation.[8][9]



- Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is commonly employed.[8][9]
- Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
- Injection Volume: 5-10 μL.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for **Quizalofop-P**-ethyl and Quizalofop acid should be optimized.

Method Validation Data

The following tables summarize typical performance characteristics of validated methods for the quantification of **Quizalofop-P**-ethyl and its metabolite in various crop matrices.

Table 1: Method Performance for Quizalofop-P-ethyl

Crop Matrix	Linearity (R²)	Recovery (%)	LOD (mg/kg)	LOQ (mg/kg)	Reference
Adzuki Bean	>0.999	88.7 - 116.2	0.005-0.008	0.015-0.02	[3]
Beans	-	92.4 - 117.8	0.003	-	[6]
Onion	>0.99	94.4 - 99.9	-	0.04	[10]
Brown Rice, Soybean, Potato, Pepper, Mandarin	≥0.999	70 - 120	0.0075	0.01	[7]
Tobacco Leaves	-	89.0 - 91.6	-	0.01	[11]



Table 2: Method Performance for Quizalofop acid

Crop Matrix	Linearity (R²)	Recovery (%)	LOD (mg/kg)	LOQ (mg/kg)	Reference
Adzuki Bean	>0.999	88.7 - 116.2	0.003-0.01	0.01-0.03	[3]

Conclusion

The described QuEChERS extraction followed by HPLC-MS/MS analysis provides a robust and sensitive method for the quantification of **Quizalofop-P**-ethyl and its primary metabolite, Quizalofop acid, in a variety of crop matrices. The method demonstrates excellent linearity, recovery, and low limits of detection and quantification, making it suitable for routine monitoring and regulatory compliance testing. The provided protocols and validation data serve as a valuable resource for researchers and scientists in the field of pesticide residue analysis.

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